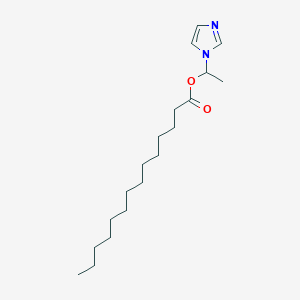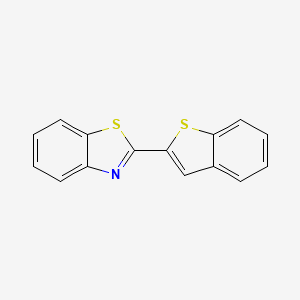![molecular formula C12H9ClN2O4 B14229608 2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- CAS No. 779327-00-3](/img/structure/B14229608.png)
2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a carboxamide group, a chlorophenyl group, and a nitro group
Méthodes De Préparation
The synthesis of 2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an amine, such as 2-chlorobenzylamine, under suitable conditions.
Nitration: The nitro group is introduced through nitration reactions, typically using nitric acid or a nitrating mixture.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral agent, particularly against influenza viruses. Its structure-activity relationship has been explored to optimize its efficacy.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- involves its interaction with specific molecular targets. For instance, in antiviral studies, the compound has been shown to inhibit the activity of viral enzymes, thereby preventing the replication of the virus . The exact molecular pathways and targets may vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- can be compared with other furan derivatives, such as:
2-Furancarboxamide, N-methyl-: This compound lacks the chlorophenyl and nitro groups, resulting in different chemical properties and applications.
2-Furancarboxamide, N-(2-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-:
The uniqueness of 2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
779327-00-3 |
|---|---|
Formule moléculaire |
C12H9ClN2O4 |
Poids moléculaire |
280.66 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O4/c13-9-4-2-1-3-8(9)7-14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,7H2,(H,14,16) |
Clé InChI |
MZUWJURLVYFNJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


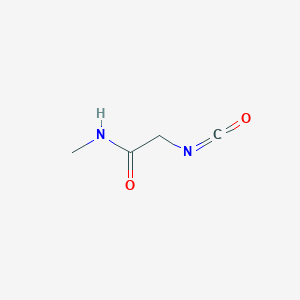
![1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229527.png)
![N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide](/img/structure/B14229541.png)
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
![N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide](/img/structure/B14229547.png)
![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)
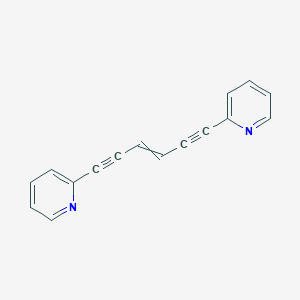
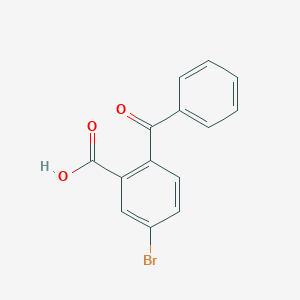
![N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14229587.png)
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)
